Cyprosulfamide is a sulfonylcarboxamide compound that functions as a herbicide safener, primarily used to protect maize (corn) from potential phytotoxicity when treated with certain herbicides. Its core mechanism involves enhancing the crop's natural metabolic processes, specifically by inducing the expression and activity of detoxification enzymes such as cytochrome P450s and glutathione S-transferases (GSTs). This accelerated metabolism allows the maize plant to neutralize the herbicide active ingredient more rapidly, ensuring crop safety without compromising weed control efficacy. A key characteristic of Cyprosulfamide is its effectiveness in both pre-emergence and post-emergence applications, a trait enabled by its systemic uptake through both roots and foliage.
Attempting a one-to-one substitution of Cyprosulfamide with other safeners, even those within the same general class, introduces significant risks in formulation performance and field efficacy. Key differentiators are not interchangeable. For instance, its dual-uptake capability (root and foliar) enables both pre- and post-emergence activity, a feature not universally shared by substitutes like isoxadifen-ethyl, which is primarily limited to foliar, post-emergence protection. Furthermore, safener activity is highly crop-specific; Cyprosulfamide effectively protects maize but fails to protect wheat from the same herbicide, demonstrating that its recognition and metabolic activation are tied to specific crop genetics. Substituting it into a formulation intended for a different crop or application window based on generic class assumptions can lead to catastrophic crop injury or complete loss of safening action.
Cyprosulfamide provides effective crop protection in both soil-applied (pre-emergence) and foliar-applied (post-emergence) herbicide programs. This contrasts directly with other modern safeners like isoxadifen-ethyl, which is noted primarily for its strong post-emergence activity and lacks significant pre-emergence efficacy. The ability of Cyprosulfamide to function via both pathways provides greater flexibility for formulators and growers.
| Evidence Dimension | Application Efficacy Window |
| Target Compound Data | Strong pre-emergence (soil) AND post-emergence (foliar) activity |
| Comparator Or Baseline | Isoxadifen-ethyl: Primarily strong post-emergence (foliar) activity |
| Quantified Difference | Addition of a robust pre-emergence use case not reliably available with isoxadifen-ethyl |
| Conditions | Commercial herbicide formulations for maize (corn). |
This versatility allows for the development of a wider range of herbicide products and gives growers a larger operational window for application, a critical factor in procurement decisions.
The safening action of Cyprosulfamide is highly selective. In a direct comparative study, Cyprosulfamide provided effective protection for maize against injury from the herbicide thiencarbazone-methyl (TCM). In contrast, it offered no protective effect for wheat, which suffered significant injury from the same herbicide treatment. This demonstrates a specific metabolic activation pathway in maize that is absent in wheat.
| Evidence Dimension | Safening Efficacy vs. Thiencarbazone-methyl (TCM) |
| Target Compound Data | In Maize: Effective protection from TCM-induced injury. |
| Comparator Or Baseline | In Wheat: No protection from TCM-induced injury. |
| Quantified Difference | Qualitatively complete difference in safening activity between two major cereal crops. |
| Conditions | Post-emergence application of TCM herbicide to maize and wheat seedlings. |
This evidence is critical for procurement, as it guarantees performance in the target crop (maize) and prevents costly misapplication or formulation errors for non-target crops like wheat.
Cyprosulfamide's protective action is driven by a powerful upregulation of detoxification-related genes. When maize seedlings were treated with the herbicide clomazone, the expression of critical GST and UGT genes was suppressed. However, in seedlings pre-treated with Cyprosulfamide, the expression of these same genes was massively induced upon clomazone exposure. For example, GST gene ZmGST21 expression increased 25.67-fold and UGT gene ZmUGT76C2 increased 238.82-fold compared to treatment with the herbicide alone.
| Evidence Dimension | Gene Expression Fold-Change (vs. Herbicide Alone) |
| Target Compound Data | ZmGST21: +25.67-fold; ZmUGT76C2: +238.82-fold |
| Comparator Or Baseline | Clomazone herbicide alone: Down-regulated or did not induce these genes. |
| Quantified Difference | Reversal of herbicide-induced suppression and multi-fold induction of critical detoxification pathways. |
| Conditions | Maize seedlings treated with Clomazone (Clo) vs. Cyprosulfamide (CSA) pre-treatment followed by Clo. |
This provides quantitative, mechanistic proof of efficacy, assuring buyers that the safening effect is robust, reliable, and based on a potent biological response.
The manufacturing process for Cyprosulfamide allows for the selective synthesis of at least two distinct crystalline forms (polymorphs), each with a unique melting point. Crystal Form I exhibits a melting point of 143-145 °C, while Crystal Form II has a melting point of 147-148 °C. Control over the solid-state form of an active ingredient is crucial for consistent manufacturing and formulation.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | Crystal Form I: 143-145 °C; Crystal Form II: 147-148 °C |
| Comparator Or Baseline | A material with undefined or mixed polymorphic content. |
| Quantified Difference | Availability of distinct, thermally characterized solid forms. |
| Conditions | Selective synthesis process as described in patent literature. |
For procurement and formulation, sourcing a material with a defined and reproducible crystalline form is critical for ensuring consistent solubility, stability, and bioavailability in the final product.
The demonstrated systemic activity via root uptake makes Cyprosulfamide the right choice for inclusion in soil-applied, pre-emergence herbicide formulations for corn, providing protection from the moment of germination.
Its proven ability to potently induce P450 and GST enzyme pathways makes it highly effective for safening post-emergence herbicides, such as those from the HPPD inhibitor (e.g., isoxaflutole) and ALS inhibitor (e.g., thiencarbazone-methyl) classes.
For integrated weed management programs that require flexibility, Cyprosulfamide is a superior choice because its dual pre- and post-emergence efficacy allows a single safener technology to be used across different products and application schedules.
For formulators requiring high batch-to-batch consistency, procuring Cyprosulfamide with a specified crystalline form (polymorph) ensures reproducible solubility and stability profiles in the final commercial product.
Irritant